Methadone-D9

Description

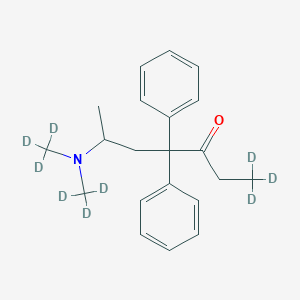

Methadone-D9 (deuterated methadone) is a stable isotopically labeled internal standard widely used in analytical chemistry for the quantification of methadone, a synthetic opioid. Structurally, it incorporates nine deuterium atoms (²H) in place of protium (¹H) at specific positions within the methadone molecule . This isotopic substitution minimizes interference during mass spectrometry (MS) analysis, enabling precise correction for matrix effects, extraction efficiency, and ionization variability.

Structure

2D Structure

Properties

Molecular Formula |

C21H27NO |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

6-[bis(trideuteriomethyl)amino]-1,1,1-trideuterio-4,4-diphenylheptan-3-one |

InChI |

InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/i1D3,3D3,4D3 |

InChI Key |

USSIQXCVUWKGNF-MXOMHCEVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)C(CC(C)N(C([2H])([2H])[2H])C([2H])([2H])[2H])(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methadone-D9 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the methadone molecule. The process typically starts with the synthesis of deuterated intermediates, which are then subjected to further chemical reactions to produce this compound. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical routes as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the final product meets the required specifications for use as an analytical standard.

Chemical Reactions Analysis

Types of Reactions

Methadone-D9 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding N-oxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include deuterated analogs of methadone’s metabolites, which are useful in various analytical and research applications.

Scientific Research Applications

Methadone-D9 is a deuterated form of methadone, an opioid agonist, where nine hydrogen atoms are replaced with deuterium . Due to its unique isotopic properties, this compound serves primarily as an internal standard in various analytical techniques, especially in forensic toxicology, drug metabolism studies, and pharmacokinetic research .

Scientific Research Applications

Internal Standard in Quantitative Analysis

- LC-MS/MS assays this compound is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying methadone and its metabolites in biological samples such as dried blood spots . The presence of deuterium allows for easy differentiation from non-deuterated methadone, ensuring accurate quantification .

- GC-MS methods In gas chromatography-mass spectrometry (GC-MS), this compound serves as an internal standard for the simultaneous determination of methadone and its metabolites in umbilical cord plasma, which is crucial for forensic investigations .

- Molecular Imprinting Technique this compound is used for calibration in human plasma within molecularly imprinted polymer-sol-gel technology for micro-solid phase extraction of methadone, which enhances the accuracy of quantitative analyses in pharmaceutical research, especially in liquid chromatography-tandem mass spectrometry .

- Brain/blood ratios this compound is used as an internal standard when measuring brain/blood ratios of methadone to assist in the interpretation of methadone findings in fatalities .

Pharmacokinetic and Drug Metabolism Studies

- This compound is applied in drug metabolism and pharmacokinetic studies to monitor methadone levels in patients .

- It supports the development of sensitive methods for quantifying methadone and its metabolites, aiding in understanding drug behavior within the body .

Forensic Toxicology

- This compound is essential for accurate measurements in forensic investigations, ensuring the reliability of results in legal contexts .

- It is used in validated gas chromatography-mass spectrometry methods for determining methadone and its metabolites in biological matrices like umbilical cord plasma .

Mechanism of Action

Methadone-D9, like methadone, acts primarily as a full agonist at the µ-opioid receptor. It mimics the natural effects of endogenous opioids by binding to these receptors, leading to analgesia and suppression of opioid withdrawal symptoms. Additionally, methadone acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which contributes to its analgesic properties and helps in reducing opioid tolerance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methadone-D9 is part of a broader class of deuterated internal standards used in opioid analysis. Below is a detailed comparison with structurally and functionally analogous compounds:

Methadone-D3

- Deuterium Substitution : Contains three deuterium atoms, compared to nine in this compound .

- Methadone-D3 is available in lower concentrations (e.g., 1.0 mg/mL) and is cost-effective for routine assays .

- Performance: Limited data on sensitivity; this compound is preferred for high-precision studies requiring lower limits of quantification (LOQ) .

EDDP-D3

- Role : Deuterated analog of 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP), the primary metabolite of methadone.

- Co-Use with this compound : Routinely paired with this compound in assays to quantify both methadone and its metabolite .

- LOQ : Comparable to this compound (0.001 ng/mL in plasma) when used in multi-analyte panels .

Other Deuterated Opioid Standards

- Fentanyl-D5 and Codeine-D3 : Used in multi-drug panels for forensic toxicology. Unlike this compound, these standards target distinct opioid subclasses and require separate calibration curves .

- Tramadol-D3 : Specific to tramadol analysis; lacks cross-reactivity with methadone assays .

Data Tables

Table 1: Comparative Analysis of this compound and Similar Deuterated Standards

*Estimated based on commercial specifications.

Research Findings and Methodological Considerations

- Extraction Efficiency : this compound improves recovery rates in liquid-liquid extraction (LLE) and solid-phase extraction (SPE) workflows. For example, using 1-chlorobutane and sodium hydroxide, methadone recovery exceeds 95% .

- Multi-Analyte Panels : this compound is integral to panels quantifying methadone, EDDP, and other opioids. In one study, it enabled simultaneous detection of 14 metabolites linked to growth performance in livestock .

- Cross-Platform Compatibility : this compound is validated across Agilent, Thermo Fisher, and Waters MS systems, demonstrating versatility .

Biological Activity

Methadone-D9 is a deuterated analog of methadone, a synthetic opioid primarily used for pain management and in drug addiction detoxification programs. The incorporation of deuterium in this compound enhances its stability and allows for precise quantification in analytical studies, particularly in pharmacokinetics research. This article explores the biological activity of this compound, its pharmacological properties, metabolism, and relevant case studies.

This compound retains the core structure of methadone but with deuterium replacing certain hydrogen atoms. This modification provides unique advantages in research settings, particularly for mass spectrometry applications where it serves as an internal standard to quantify methadone and its metabolites without interference from naturally occurring substances.

Chemical Formula:

- This compound: CHDN

- Standard Methadone: CHN

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Methadone | CHN | Standard opioid used for pain management |

| This compound | CHDN | Deuterated form used for analytical studies |

Methadone functions primarily as a mu-opioid receptor agonist , leading to significant analgesic effects. It also affects other receptors, including the NMDA receptor, which may contribute to its efficacy in treating pain and opioid dependence. The biological activity of this compound mirrors that of methadone, with studies indicating similar binding affinities and pharmacological effects.

Pharmacokinetics

Research indicates that this compound is useful in studying the pharmacokinetics of methadone due to its isotopic labeling. A study demonstrated that the brain/blood ratios of methadone can vary significantly among individuals, influenced by genetic polymorphisms such as those in the ABCB1 gene . The mean brain/blood ratio was found to be 2.85, suggesting that methadone concentrations are generally higher in the brain compared to blood.

Key Findings from Pharmacokinetic Studies:

- Mean Brain/Blood Ratio: 2.85 (SD 1.83)

- Inter-individual Variability: Ratios ranged from 0.6 to 11.6

- Genetic Influence: Variations linked to ABCB1 polymorphisms significantly affect methadone distribution .

Metabolism

Methadone is primarily metabolized in the liver through cytochrome P450 enzymes (CYPs), notably CYP3A4, CYP2D6, CYP2B6, CYP2C19, and CYP1A2 . The metabolism pathway leads to the formation of various metabolites, including 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP), which is a major metabolite of methadone.

Metabolic Pathway Overview:

- Primary Enzymes Involved: CYP3A4, CYP2B6

- Major Metabolite: EDDP

- Bioavailability Range: 41–95% depending on individual patient factors .

Case Studies

Several case studies highlight the clinical implications of Methadone and its metabolites:

-

Case Study on Opioid Dependence Treatment:

A study involving patients undergoing methadone maintenance therapy (MMT) indicated that variations in dosing could be influenced by genetic factors affecting metabolism. Notably, women showed different responses compared to men due to hormonal influences on drug metabolism . -

Toxicology Cases:

Analysis of post-mortem samples revealed that high levels of methadone were present in cases attributed to overdose. In one study involving 79 male and 28 female subjects who died from methadone-related causes, a significant proportion had concurrent use of other substances like benzodiazepines or alcohol . -

Detection Methods:

A recent study employed gas chromatography-mass spectrometry (GC-MS) to analyze urine and plasma samples from opiate addicts, demonstrating effective detection of both methadone and EDDP. This method highlighted the importance of using internal standards like this compound for accurate quantification .

Q & A

Q. How is Methadone-D9 utilized as an internal standard in quantitative chromatographic analyses?

this compound serves as a deuterated internal standard (IS) to correct for matrix effects, extraction efficiency, and instrument variability in GC- or LC-MS assays. Researchers spike a known concentration of this compound into biological samples (e.g., urine or plasma) prior to extraction. Quantification relies on comparing analyte-to-IS response ratios (e.g., peak areas) against calibration curves. For example, in urine analysis, transitions like m/z 319.2 → 268.2 (quantifier) and 303 → 226 (qualifier) are monitored to ensure specificity . Method validation must include tests for ion suppression, recovery rates (>80%), and IS stability under varying storage conditions.

Q. What methodological considerations are critical when validating a this compound-based assay for clinical research?

Key steps include:

- Selectivity : Confirm absence of interference from metabolites (e.g., EDDP) using qualifier transitions (e.g., m/z 294 → 223 for Methadone and 303 → 226 for this compound) .

- Linearity : Establish calibration curves across expected concentration ranges (e.g., 1–1000 ng/mL) with R² > 0.99.

- Precision/Accuracy : Perform intra- and inter-day replicates (CV ≤ 15%, ±20% deviation from nominal values) .

- Sample Preparation : Optimize solid-phase extraction (SPE) protocols, such as using Supel™ Swift HLB 96-well plates with 5% formic acid in methanol for elution .

Q. How should researchers address potential cross-reactivity or interference in this compound assays?

Cross-reactivity can arise from structurally similar opioids (e.g., tramadol) or deuterium exchange in high-pH conditions. Mitigation strategies include:

- Chromatographic separation using optimized GC temperature programs (e.g., 80°C to 290°C at 15°C/min) .

- Monitoring multiple MRM transitions to distinguish this compound from analogs.

- Validating against blank matrices (e.g., drug-free urine) to confirm specificity .

Advanced Research Questions

Q. How can researchers reconcile contradictory data in this compound pharmacokinetic studies?

Contradictions may stem from variability in metabolism, sample handling, or instrumentation. Solutions include:

- Cross-Validation : Compare results across LC-MS and GC-MS platforms to identify platform-specific biases .

- Population Stratification : Analyze covariates (e.g., CYP2B6 genotype) affecting methadone metabolism using mixed-effects models .

- Meta-Analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies, adjusting for extraction protocols and IS variability .

Q. What advanced techniques enhance the sensitivity and specificity of this compound detection in complex matrices?

- High-Resolution MS (HRMS) : Resolve isobaric interferences (e.g., in postmortem samples) with mass accuracy < 5 ppm.

- Ion Mobility Spectrometry (IMS) : Separate enantiomers or metabolites with similar m/z values using collision cross-section (CCS) values .

- Microsampling : Validate volumetric absorptive microsampling (VAMS) to reduce matrix effects in whole-blood analyses .

Q. How can researchers design studies to investigate this compound’s stability under extreme storage conditions?

- Stress Testing : Expose this compound to UV light, elevated temperatures (40°C), and pH extremes (2–12) for 24–72 hours.

- Degradation Kinetics : Quantify degradation products (e.g., EDDP-D9) via LC-HRMS and model stability using Arrhenius equations .

- Documentation : Adhere to FAIR data principles by publishing raw stability datasets in repositories like DRYAD with metadata on storage variables .

Q. What ethical and regulatory frameworks apply to this compound research involving controlled substances?

- Controlled Substance Licenses : Obtain DEA Schedule II compliance for procurement and storage.

- Human Subjects : For clinical trials, submit protocols to IRBs with risk-benefit analyses of methadone’s opioid receptor activity .

- Data Transparency : Disclose conflicts of interest and share negative results (e.g., failed assays) to avoid publication bias .

Q. How can inter-laboratory variability be minimized in multi-center this compound studies?

- Standardized Protocols : Use certified reference materials (CRMs) and harmonized SPE workflows (e.g., DPX HLB tips with Hamilton® robots) .

- Proficiency Testing : Participate in external quality assurance (EQA) programs like EQUAS to align calibration practices .

- Metadata Sharing : Document column specifications (e.g., Supelco cis-9-hexadecenoic acid columns), mobile phase gradients, and MS source parameters .

Methodological Resources

- Data Management : Use tools like Dataverse for dataset citation, including metadata on chromatography conditions and statistical codes .

- Ethical Compliance : Reference FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

- Mixed-Methods Design : Combine quantitative MS data with qualitative patient adherence surveys, ensuring triangulation via tools like NVivo or MAXQDA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.